![molecular formula C12H18Cl2N2O3S B4584492 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions with sulfonyl chlorides in the presence of aqueous sodium carbonate solutions or N,N-dimethylformamide (DMF) as a solvent with LiH as an activator. For example, Abbasi et al. (2018) describe the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by reactions with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, alongside computational methods. Karakaya et al. (2015) conducted a spectroscopic analysis and theoretical harmonic vibrational frequency investigation of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, revealing insights into its molecular structure through experimental and theoretical approaches (Karakaya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can include interactions with various chemical agents, leading to a range of products. Adachi et al. (1976) explored the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various sulfonamido-substituted products, indicating the versatile reactivity of sulfonamide compounds (Adachi et al., 1976).
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it highly beneficial for photodynamic therapy (PDT). The study highlights its potential as a Type II photosensitizer for cancer treatment in PDT due to these properties (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activities
Research by Zareef et al. (2007) involves the synthesis of novel benzenesulfonamides with potential antifungal and anti-HIV activities. This study showcases the versatile applicability of benzenesulfonamides, including compounds structurally similar to 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide, in developing treatments against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Alzheimer’s Disease Therapeutics
Abbasi et al. (2018) conducted a study synthesizing new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds demonstrated inhibitory effects on acetylcholinesterase, with one derivative showing significant acetylcholinesterase inhibitory activity. The research suggests potential applications of such sulfonamides in the development of therapeutic agents for Alzheimer’s disease, highlighting their role in inhibiting enzymes associated with the disease's progression (Abbasi et al., 2018).
Sulfonamide Derivatives in Synthetic Chemistry
Kurosawa, Kan, and Fukuyama (2003) explored the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating the utility of sulfonamide derivatives in synthetic chemistry. This work illustrates the broader chemical applications of sulfonamides in synthesizing complex organic molecules, potentially including derivatives of 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide (Kurosawa, Kan, & Fukuyama, 2003).
Propiedades
IUPAC Name |
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)8-4-7-15-20(17,18)10-6-5-9(19-3)11(13)12(10)14/h5-6,15H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWLMNOIJAWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



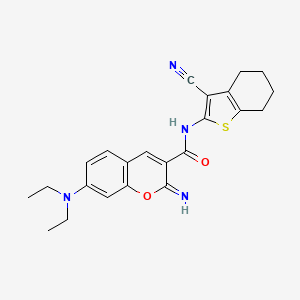
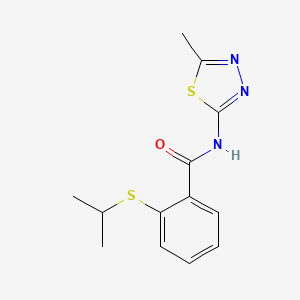
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)
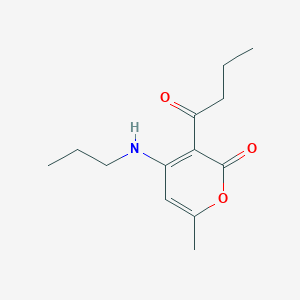
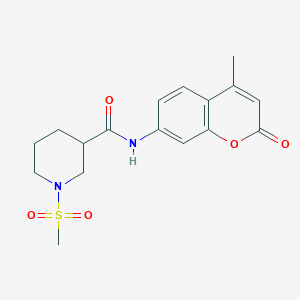
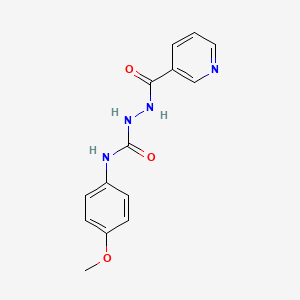


![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)